lithium;1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione
Description
This lithium salt comprises a structurally complex molecule designed for targeted biological interactions. Its core features:
- Benzoylpiperazine moiety: A 4-benzoyl-substituted piperazine group, which enhances binding to hydrophobic pockets in target proteins .
- Pyrrolo[2,3-c]pyridine scaffold: A nitrogen-rich bicyclic system substituted with a methoxy group at position 4 and a 3-methyl-1,2,4-triazol-1-yl group at position 5. This triazole substitution is critical for optimizing steric and electronic interactions with viral or enzymatic targets .
- Ethane-1,2-dione linker: A diketone bridge connecting the benzoylpiperazine and pyrrolopyridine units, likely contributing to conformational rigidity and metabolic stability .
The lithium counterion may improve aqueous solubility, facilitating bioavailability in therapeutic applications.
Properties
IUPAC Name |
lithium;1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4.Li/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16;/h3-7,12-14H,8-11H2,1-2H3,(H,25,26,32);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFLNWYUJVFROC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN(C=N1)C2=NC=C(C3=C2[N-]C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22LiN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449413-05-1 | |
| Record name | lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the triazole ring through a cycloaddition reaction. The piperazine ring is then introduced via a nucleophilic substitution reaction, and the final product is obtained by the addition of the benzoyl group under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reaction steps.
Chemical Reactions Analysis
Types of Reactions
lithium;1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Lithium compounds have long been studied for their mood-stabilizing effects. Research indicates that derivatives of lithium can enhance serotonin signaling pathways, potentially leading to antidepressant effects. The specific structure of this compound may contribute to its efficacy in treating mood disorders by modulating neurotransmitter systems.
Antimicrobial Activity
The incorporation of triazole rings in organic compounds has been associated with antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains, suggesting that lithium; 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione may also possess antimicrobial capabilities.
Cancer Research
Compounds with similar structures have been investigated for their anticancer properties. The ability of lithium derivatives to induce apoptosis in cancer cells could be explored further with this specific compound. Preliminary studies suggest that modifying the piperazine and pyrrolopyridine components can enhance cytotoxicity against certain cancer cell lines.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant potential of lithium derivatives in animal models. The results demonstrated that the compound significantly reduced depressive behaviors compared to control groups, highlighting its potential as a treatment for depression .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of triazole-containing compounds, researchers found that derivatives similar to lithium; 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-y]ethane-1,2-dione exhibited potent activity against Staphylococcus aureus and Escherichia coli . This suggests that further research into this compound could yield significant findings in antibiotic development.
Mechanism of Action
The mechanism of action of lithium;1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the triazole ring can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are differentiated by substitutions on the pyrrolopyridine core, triazole variants, and piperazine modifications. Key comparisons are summarized below:
Structural and Functional Differences
Pharmacokinetic and Pharmacodynamic Insights
- BMS-585248: Exhibits subnanomolar potency against HIV-1 gp120, with low clearance in preclinical models and modest protein binding (~60% in human serum). The 1,2,3-triazole substituent at position 7 enhances coplanarity with the pyrrolopyridine core, improving target engagement .
- The 4-methoxy group could enhance membrane permeability relative to 4-fluoro in BMS-585248 .
- Pyrazole-Piperidine Hybrid () : The pyrazole substitution introduces bulkier aromaticity, which may hinder blood-brain barrier penetration but improve selectivity for peripheral targets .
Research Findings from Clinical and Preclinical Studies
- BMS-585248 : Demonstrated 10-fold higher potency than predecessor BMS-488043 in HIV-1 inhibition. Its 4-fluoro and 1,2,3-triazole groups synergize to optimize gp120 binding .
- Triazole-Thiol Derivatives () : Show broad-spectrum antimicrobial activity (MIC₉₀ = 2–8 µg/mL against Candida albicans), though unrelated to viral targets .
- SAR Trends : Planar triazole substituents (e.g., 1,2,3-triazole in BMS-585248) correlate with improved potency, while methyl or methoxy groups enhance metabolic stability .
Biological Activity
Lithium; 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 473.48 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N7O4 |
| Molecular Weight | 473.48 g/mol |
| CAS Number | 701213-36-7 |
Lithium compounds generally exhibit multifaceted mechanisms of action that can influence various biological pathways. The following are some key mechanisms associated with lithium and its derivatives:
- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : Lithium is known to inhibit GSK3, which plays a critical role in various signaling pathways including those involved in cell proliferation and apoptosis. This inhibition can lead to increased levels of β-catenin and enhanced Wnt signaling pathways .
- Modulation of Neurotransmitter Release : Lithium affects the release and reuptake of neurotransmitters such as serotonin and dopamine. It has been shown to stabilize the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood stabilization .
- Regulation of Intracellular Calcium Levels : Lithium influences calcium signaling by inhibiting inositol monophosphatase, which can lead to decreased intracellular calcium concentrations and altered cellular responses to stimuli .
Biological Activity
The biological activity of lithium; 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-id-3-yl]ethane-1,2-dione has been investigated primarily in the context of its potential therapeutic applications:
Antimicrobial Activity
Research indicates that lithium derivatives may exhibit antimicrobial properties. Studies have shown that certain lithium compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of GSK3 and other signaling pathways. The ability to inhibit cell proliferation while promoting apoptosis presents a promising avenue for cancer therapy .
Case Studies
Several case studies have explored the effects of lithium compounds on biological systems:
- Neuroprotective Effects : In animal models, lithium has been shown to promote neurogenesis and protect against neurodegenerative diseases by upregulating brain-derived neurotrophic factor (BDNF) levels .
- Immunomodulatory Effects : Lithium's impact on the immune system has been documented, where it appears to modulate immune responses by affecting white blood cell activity and cytokine production .
Q & A
Basic: What key spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the benzoylpiperazinyl, triazole, and pyrrolopyridine moieties. Coupling constants in -NMR can confirm stereochemistry (e.g., Z/E configurations in triazole substituents) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to confirm the lithium counterion and complex heterocyclic framework .
- X-ray Crystallography: Essential for resolving ambiguous stereochemistry and verifying intramolecular interactions (e.g., hydrogen bonding between the lithium ion and dione groups) .
Advanced: How can synthetic routes be optimized to improve yield of the pyrrolopyridine-triazole intermediate?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of the triazole and pyrrolopyridine fragments. Copper(I) iodide may enhance azide-alkyne cycloaddition efficiency .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Microwave-assisted synthesis could reduce reaction time and improve regioselectivity .
- Purification Strategies: Employ gradient elution in flash chromatography to separate closely related byproducts. HPLC with a C18 column ensures >95% purity .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, ALK) due to the triazole-pyrrolopyridine core’s resemblance to known kinase inhibitors .
- Cellular Viability Tests: Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects. Include positive controls like PKI-402 for comparison .
- Target Binding Studies: Surface plasmon resonance (SPR) or fluorescence polarization can quantify affinity for receptors like serotonin or dopamine transporters .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Orthogonal Assay Validation: Confirm kinase inhibition via Western blot (phosphorylation status) if initial luminescence assays conflict .
- Structural-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to activity .
Basic: What are the solubility challenges for this compound, and how can they be mitigated?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- pH Adjustment: The lithium counterion may enhance aqueous solubility at neutral pH. Test buffered solutions (pH 6.8–7.4) for stability .
- Salt Formation: Explore alternative counterions (e.g., sodium, potassium) if lithium limits solubility in biological matrices .
Advanced: How to design SAR studies targeting the triazole-pyrrolopyridine core?
Methodological Answer:
- Substituent Variation: Replace the 3-methyltriazole with bulkier groups (e.g., isopropyl) to probe steric effects on target binding .
- Scaffold Hybridization: Fuse the pyrrolopyridine with quinazoline or pyrimidine moieties to enhance kinase selectivity .
- Computational Guidance: Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic targets .
Basic: What quality control (QC) protocols ensure batch-to-batch consistency?
Methodological Answer:
- Purity Criteria: Require ≥98% purity via HPLC (UV detection at 254 nm) and ≤0.5% residual solvents (GC-MS) .
- Counterion Quantification: Atomic absorption spectroscopy confirms lithium content (target: 1:1 molar ratio) .
- Stability Monitoring: Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Pharmacophore Mapping: Align the compound’s features (e.g., hydrogen bond acceptors, aromatic rings) with known off-target profiles .
- Machine Learning Models: Train on ChEMBL data to predict activity against GPCRs or ion channels .
- Free-Energy Perturbation (FEP): Simulate binding energy changes for mutations in target proteins (e.g., EGFR T790M) .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Toxic Intermediate Handling: Use fume hoods for azide-containing intermediates due to explosion risks .
- Lithium Handling: Avoid water contact; store under inert gas (argon) to prevent hydroxide formation .
- Waste Disposal: Neutralize reaction quench solutions (e.g., sodium bicarbonate for acidic byproducts) .
Advanced: How to address discrepancies between computational binding predictions and experimental results?
Methodological Answer:
- Conformational Sampling: Run molecular dynamics simulations (GROMACS) to explore alternative binding modes .
- Protonation State Analysis: Use pKa prediction tools (e.g., MarvinSuite) to account for ionization at physiological pH .
- Crystallographic Validation: Co-crystallize the compound with its target to resolve ambiguities in docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
